molecular formula C16H19BFNO2S B6342000 2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester CAS No. 1402227-75-1

2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester

Cat. No.: B6342000
CAS No.: 1402227-75-1
M. Wt: 319.2 g/mol
InChI Key: FWALZDFSAVBJMO-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid ester group, which is known for its stability and reactivity in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester typically involves the reaction of 2-(4-Fluoro-2-methylphenyl)thiazole with boronic acid pinacol ester under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the thiazole and fluoro-methyl groups.

    2-(4-Bromo-2-methylphenyl)thiazole-5-boronic Acid Pinacol Ester: Similar but with a bromo group instead of a fluoro group.

    2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic Acid: Similar but without the pinacol ester group.

Uniqueness

2-(4-Fluoro-2-methylphenyl)thiazole-5-boronic acid pinacol ester is unique due to the presence of both the thiazole ring and the fluoro-methyl group, which can impart distinct reactivity and selectivity in chemical reactions. The pinacol ester group also enhances its stability and solubility in organic solvents, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BFNO2S/c1-10-8-11(18)6-7-12(10)14-19-9-13(22-14)17-20-15(2,3)16(4,5)21-17/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWALZDFSAVBJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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